molecular formula C23H21N5O3S2 B2443456 N-(3-methoxyphenyl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892741-06-9

N-(3-methoxyphenyl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2443456
CAS No.: 892741-06-9
M. Wt: 479.57
InChI Key: QQRYJPQWFTYNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a useful research compound. Its molecular formula is C23H21N5O3S2 and its molecular weight is 479.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Study

A significant body of research has been dedicated to the synthesis and evaluation of various thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives due to their remarkable biological activities. For example, compounds within this class have been synthesized and assessed for their ability to bind to serotonin 5-HT6 receptors, showcasing potent and selective antagonistic properties. The most active compounds have demonstrated considerable efficacy in functional assays, emphasizing their potential in therapeutic applications related to serotonin modulation (Ivachtchenko et al., 2010).

Anticancer and Antimicrobial Activities

Research has also explored the utility of these compounds in oncological contexts, identifying certain thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives as potent Aurora-A kinase inhibitors. These compounds have been shown to possess cytotoxic activity against colon tumor cell lines, comparable to established chemotherapy agents like Doxorubicin. This positions them as promising candidates for further development in cancer therapy (Shaaban et al., 2011). Moreover, the synthesis of new 1,2,4-triazole derivatives has been associated with good to moderate antimicrobial activities against a variety of microorganisms, highlighting the versatility of this chemical scaffold in developing novel antimicrobial agents (Bektaş et al., 2007).

Structural and Mechanistic Insights

The detailed structural analysis and reaction studies of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives provide valuable insights into their chemical properties and potential mechanisms of action. For instance, the Dimroth rearrangement has been utilized to synthesize and interconvert isomeric triazolothienopyrimidines, offering a pathway to diversify the structural motifs accessible within this chemical framework (Hamed et al., 2008). Additionally, the exploration of synthetic methodologies to create new fused pyrimidine derivatives further underscores the rich chemical versatility and potential of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines in drug discovery and development (Davoodnia et al., 2008).

Properties

IUPAC Name

N-(3-methoxyphenyl)-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S2/c1-14(2)15-7-9-18(10-8-15)33(29,30)23-22-25-21(24-16-5-4-6-17(13-16)31-3)20-19(11-12-32-20)28(22)27-26-23/h4-14H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRYJPQWFTYNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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